molecular formula C8H18ClNO B2533929 2-(Piperidin-3-yl)propan-2-ol hydrochloride CAS No. 1003560-59-5

2-(Piperidin-3-yl)propan-2-ol hydrochloride

Cat. No.: B2533929
CAS No.: 1003560-59-5
M. Wt: 179.69
InChI Key: SEDMILKWVAVRIH-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring makes it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)propan-2-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process includes the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and yield, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 bar.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Chlorinated or brominated derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new medications.

    Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

  • 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride
  • tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate

Comparison: 2-(Piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for targeted applications in drug development and organic synthesis .

Properties

IUPAC Name

2-piperidin-3-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDMILKWVAVRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl magnesium bromide (5 mL, 3M in diethyl ether, 15 mmol) was added dropwise to a solution of the 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (1.29 g, 5 mmol) in diethyl ether (20 mL) and THF (20 mL) during 10 min. The mixture was stirred for 30 min and thereafter slowly quenched with NH3Cl solution (10 mL, 3M). The phases were separated and the organic phase was evaporated to yield a yellow oil. The oil was dissolved in DCM (2 mL) and TFA (2 mL) was added and the reaction was left at room temperature for 15 min. The solvents were evaporated and the residue dissolved in EtOAc. HCl was bubbled through the solution in a gentle stream for 10 minutes. The solvent was evaporated and the residue dried in vacuum. Dissolution in EtOAc (100 mL) and stirring for 1 h at room temperature yielded the solid product, which was filtered off and dried in vacuum to produce white crystals. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.01 (d, J=15.87 Hz, 6 H) 1.08-1.26 (m, 1 H) 1.46-1.68 (m, 2 H) 1.74 (d, J=10.99 Hz, 2 H) 2.47-2.56 (m, 1 H) 2.55-2.75 (m, 1 H) 3.11 (d, J=12.45 Hz, 1 H) 3.24 (d, J=12.45 Hz, 1 H) 8.81 (s, 1 H) 9.18 (s, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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